molecular formula C7H14O5 B1164416 Ethyl β-D-apiofuranoside CAS No. 1932405-61-2

Ethyl β-D-apiofuranoside

Cat. No.: B1164416
CAS No.: 1932405-61-2
InChI Key:
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Description

Ethyl β-D-apiofuranoside is a chemical compound with the molecular formula C7H14O5 and a molecular weight of 178.18 g/mol It is a derivative of apiose, a pentose sugar, and is characterized by its furanose ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl β-D-apiofuranoside can be synthesized through glycosylation reactions. One common method involves the use of basic zinc carbonate as a catalyst to promote the glycosylation of apiose derivatives . The reaction typically occurs under mild conditions, making it an environmentally friendly process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the optimization of glycosylation reactions to achieve high yields and purity. The use of enzymatic transfructosylation has also been explored for the preparation of similar compounds .

Chemical Reactions Analysis

Types of Reactions: Ethyl β-D-apiofuranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Ethyl β-D-apiofuranoside involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of hepatic stellate cells by blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway . This inhibition reduces the deposition of extracellular matrix proteins, which is a key event in the development of hepatic fibrosis.

Comparison with Similar Compounds

  • Methyl β-D-apiofuranoside
  • Catechin 7-O-β-D-apiofuranoside
  • Hydroxytyrosol β-D-apiofuranoside

Comparison: this compound is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. Compared to mthis compound, the ethyl derivative may exhibit different solubility and stability properties. Catechin 7-O-β-D-apiofuranoside, on the other hand, has been studied for its anti-inflammatory and antioxidant effects, highlighting the diverse applications of apiofuranoside derivatives .

Properties

CAS No.

1932405-61-2

Molecular Formula

C7H14O5

Appearance

Oil

Origin of Product

United States

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